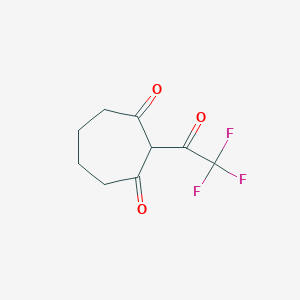

2-(Trifluoroacetyl)cycloheptane-1,3-dione

Description

Significance of β-Diketone Scaffolds in Contemporary Chemical Research

The β-diketone motif, characterized by two carbonyl groups separated by a single methylene (B1212753) carbon, is a cornerstone in organic synthesis and medicinal chemistry. These compounds serve as versatile building blocks for the construction of a wide array of heterocyclic systems, including pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents. The unique electronic arrangement of β-diketones allows them to exist in a tautomeric equilibrium between the diketo and enol forms, a feature that governs their reactivity. Furthermore, the enolate form of β-diketones acts as an excellent bidentate ligand, readily forming stable complexes with a vast number of metal ions. This chelating ability is harnessed in various applications, from catalysis to the development of novel materials with interesting magnetic and luminescent properties.

Distinctive Chemical and Electronic Features of Fluorinated β-Diketones

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF₃) group, into a β-diketone scaffold dramatically alters its chemical and electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the methylene protons, influencing the keto-enol equilibrium. In many fluorinated β-diketones, the enol form is substantially favored due to the formation of a strong intramolecular hydrogen bond and the electronic stabilization provided by the -CF₃ group. This enhanced acidity and altered tautomeric preference make fluorinated β-diketones highly valuable in coordination chemistry, as they form exceptionally stable metal complexes. These complexes are widely investigated for their potential use in catalysis, medicine, and as functional materials.

Contextualization of 2-(Trifluoroacetyl)cycloheptane-1,3-dione within the Class of Cyclic Acyl-1,3-diones

This compound belongs to the family of cyclic acyl-1,3-diones, also known as β-triketones. These molecules feature a central cyclic 1,3-dione with an acyl group attached to the C2 position. The presence of three carbonyl groups in close proximity makes these compounds highly reactive electrophilic species. Structurally similar compounds, such as 2-acyl-cyclohexane-1,3-diones, have been investigated for their biological activities, including herbicidal properties, due to their ability to inhibit key enzymes. nih.govnih.gov

The synthesis of 2-acyl-cycloalkane-1,3-diones is typically achieved through C-acylation of a cyclic 1,3-dione. researchgate.net For instance, the acylation of cyclopentane-1,3-dione with perfluorocarboxylic acids or their anhydrides has been reported to yield 2-perfluoroalkanoylcyclopentane-1,3-diones. researchgate.net A similar approach, likely a Claisen condensation, would be employed for the synthesis of this compound from cycloheptane-1,3-dione (B75613) and a trifluoroacetylating agent.

Research on analogous compounds like 2-trifluoroacetyl-1,3-cyclopentanedione has shown that these molecules can exist as a mixture of tautomers and may undergo hydration. sapub.orgresearchgate.net Spectroscopic studies of these related compounds provide insights into the expected structural and reactive characteristics of this compound.

Detailed Research Findings

While specific, in-depth research exclusively on this compound is not extensively documented in publicly available literature, a significant amount can be inferred from studies on its close structural analogs. Research on fluorinated cyclic ketones, particularly 2-trifluoroacetyl-1,3-cyclopentanedione, offers valuable comparative data.

Tautomerism and Hydration: Initial spectroscopic investigations on cyclic 2-trifluoroacetylated-1,3-diketones indicate a propensity for rapid hydration. sapub.orgresearchgate.net This results in an equilibrium mixture that favors the diketo hydrate (B1144303) over the keto-enol hydrate. For instance, 2-trifluoroacetyl-1,3-cyclopentanedione was obtained as a 95:5 mixture of the exocyclic enol to triketo tautomers. sapub.org It is reasonable to expect that this compound would also exhibit a complex tautomeric equilibrium and be susceptible to hydration.

Synthesis: The synthesis of related 2-perfluoroacylcycloalkane-1,3-diones has been successfully achieved through the acylation of the corresponding cyclic 1,3-dione. researchgate.net Methods employing N-perfluoroacylimidazoles as the acylating agent have been reported for the synthesis of 2-perfluoroalkanoylcyclohexane-1,3-diones. researchgate.net This suggests that a similar synthetic strategy could be effectively applied to produce this compound.

Data Table: Properties of Cycloheptane-1,3-dione and a Related Compound

The following interactive table provides some known properties of the parent compound, cycloheptane-1,3-dione, and for comparison, the reported data for 2-trifluoroacetyl-1,3-cyclopentanedione.

| Property | Cycloheptane-1,3-dione | 2-Trifluoroacetyl-1,3-cyclopentanedione |

| Molecular Formula | C₇H₁₀O₂ medchemexpress.com | C₇H₅F₃O₃ |

| Molecular Weight | 126.15 g/mol medchemexpress.com | 194.11 g/mol |

| Appearance | - | Pale yellow crystals sapub.org |

| Melting Point | - | 138-140 °C sapub.org |

| ¹H NMR (δ, ppm) | - | 2.63 (s, 4H, CH₂), 5.41 (s, 1H, keto CH) sapub.org |

| ¹³C NMR (δ, ppm) | - | 30.9, 105.1, 107.2, 115.2 (q, ¹JCF=274Hz, CF₃), 159.5 (q, ²JCF=36Hz, C-CF₃), 195.3, 205.0 sapub.org |

| ¹⁹F NMR (δ, ppm) | - | -75.7 sapub.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H9F3O3 |

|---|---|

Molecular Weight |

222.16 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroacetyl)cycloheptane-1,3-dione |

InChI |

InChI=1S/C9H9F3O3/c10-9(11,12)8(15)7-5(13)3-1-2-4-6(7)14/h7H,1-4H2 |

InChI Key |

AZZHGJGEJBVVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C(=O)C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoroacetyl Cycloheptane 1,3 Dione

Direct C-Acylation of Cycloheptane-1,3-dione (B75613) Precursors

The most direct approach for the synthesis of 2-(trifluoroacetyl)cycloheptane-1,3-dione involves the C-acylation of a cycloheptane-1,3-dione precursor. This method relies on the generation of a highly reactive trifluoroacetylating agent that can effectively acylate the nucleophilic C-2 position of the dione (B5365651).

The C-acylation of cyclic 1,3-diones is effectively achieved using potent perfluoroacylating agents. Research has shown that N-perfluoroacylimidazoles are particularly efficient for this transformation. researchgate.net These reagents can be prepared and isolated beforehand or, more conveniently, generated in situ.

One common method involves the reaction of trifluoroacetic anhydride (B1165640) with imidazole. This reaction forms N-trifluoroacetylimidazole, a highly reactive species that readily transfers the trifluoroacetyl group to the cycloheptane-1,3-dione. An alternative in situ generation involves the use of a perfluorocarboxylic acid (in this case, trifluoroacetic acid) in the presence of 1,1'-carbonyldiimidazole. researchgate.net This approach is often preferred as it avoids the handling of the highly reactive and moisture-sensitive trifluoroacetic anhydride directly with the dione substrate.

The general mechanism involves the activation of the trifluoroacetyl group by forming the N-acylimidazole, which then serves as the acyl donor in the C-acylation of the 1,3-dione.

While the acylation of 1,3-diones with N-perfluoroacylimidazoles does not typically require a catalyst in the traditional sense, the reagents used to generate the acylating agent are crucial for the reaction's success. Imidazole, for instance, acts as a shuttle for the acyl group from the anhydride to the dione.

The reaction conditions are generally mild, often proceeding at room temperature in a suitable organic solvent. The choice of solvent can influence the reaction rate and yield. The one-pot nature of the in situ generation of the acylating agent simplifies the procedure and is often favored in preparative synthesis. researchgate.net

For analogous Friedel-Crafts acylations, which also involve the introduction of an acyl group, various Lewis acid catalysts like bismuth or scandium triflate are employed, particularly when using carboxylic acids activated by trifluoroacetic anhydride. researchgate.net However, for the more nucleophilic 1,3-diones, such strong catalysis is typically not necessary.

Analogous Synthetic Routes from Related Cyclic 1,3-Diones

Much of the established methodology for the synthesis of this compound is inferred from successful syntheses of its lower and higher homologues, namely 2-(trifluoroacetyl)cyclopentane-1,3-dione (B119557) and 2-(trifluoroacetyl)cyclohexane-1,3-dione.

The synthesis of 2-perfluoroalkanoylcyclopentane-1,3-diones has been achieved by acylating cyclopentane-1,3-dione with perfluorocarboxylic acids in the presence of 1,1'-carbonyldiimidazole, or with perfluorocarboxylic anhydrides in the presence of imidazole. researchgate.net Similarly, a one-pot synthesis for 2-perfluoroalkanoylcyclohexane-1,3-diones has been developed based on the C-acylation of cyclohexane-1,3-diones with N-perfluoroacylimidazole as the acylating agent. researchgate.net These methods have proven to be robust and high-yielding for these related systems and are expected to be directly applicable to the cycloheptane-1,3-dione substrate.

The following table summarizes representative findings from the synthesis of analogous compounds, which can be extrapolated for the synthesis of the target compound.

| Precursor | Acylating System | Product | Yield (%) | Reference |

| Cyclohexane-1,3-dione | Trifluoroacetic Anhydride / Imidazole | 2-(Trifluoroacetyl)cyclohexane-1,3-dione | High | researchgate.net |

| Cyclopentane-1,3-dione | Perfluorocarboxylic Acids / 1,1'-Carbonyldiimidazole | 2-Perfluoroalkanoylcyclopentane-1,3-diones | High | researchgate.net |

| Dimedone | Perfluorocarboxylic Acids / 1,1'-Carbonyldiimidazole | 2-Perfluoroacyl-5,5-dimethylcyclohexane-1,3-diones | Not Specified | researchgate.net |

Considerations for Yield Optimization and Purity in Preparative Synthesis

To optimize the yield and purity of this compound, several factors must be considered. The purity of the starting cycloheptane-1,3-dione is critical, as impurities can lead to side reactions and complicate purification. The stoichiometry of the reagents, particularly the acylating agent, should be carefully controlled to prevent double acylation or unreacted starting material.

The reaction temperature and time are also important parameters to optimize. While many of these acylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is advisable.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. researchgate.net The choice of eluent system will depend on the polarity of the product and any remaining impurities. Given that the product is a tri-carbonyl compound, it may exist as a mixture of keto and enol tautomers, which can sometimes be observed during characterization.

Fundamental Chemical Properties and Reactivity of 2 Trifluoroacetyl Cycloheptane 1,3 Dione

Tautomeric Equilibria and Structural Preferences

Like other β-dicarbonyl compounds, 2-(trifluoroacetyl)cycloheptane-1,3-dione exists as a mixture of tautomeric forms, primarily the keto and enol forms. The equilibrium between these forms is sensitive to the physical state (solid or solution) and the nature of the solvent.

In both solution and the solid state, this compound can exist in equilibrium between its triketo form and various enolic forms. The enol forms are generally favored due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond. libretexts.orgruc.dk The equilibrium can be influenced by solvent polarity; polar solvents can shift the equilibrium by forming intermolecular hydrogen bonds. nih.gov While specific studies on the solid-state structure of this compound are not widely available, related cyclic 2-trifluoroacetylated-1,3-diketones have been shown to favor the enol form. researchgate.net

The strongly electron-withdrawing trifluoroacetyl group significantly impacts the tautomeric distribution, favoring the enol form to a greater extent than in non-fluorinated analogues. rsc.orgresearchgate.net This is attributed to the inductive effect of the CF3 group, which increases the acidity of the enolic proton and strengthens the intramolecular hydrogen bond in the enol tautomer. Furthermore, the trifluoromethyl group destabilizes the adjacent carbonyl group in the triketo form, further shifting the equilibrium towards the enol. researchgate.net Studies on related compounds, such as 2-trifluoroacetyl-1,3-cyclohexanedione, indicate a strong preference for the enolic tautomer in solution. researchgate.net

Table 1: Expected Tautomeric Preference in this compound Compared to Related Compounds

| Compound | Predominant Tautomer | Reason for Preference |

| Cycloheptane-1,3-dione (B75613) | Keto-Enol Mixture | Moderate enol stability. researchgate.net |

| This compound | Enol | Strong electron-withdrawing effect of the CF3 group stabilizes the enol form. rsc.org |

| Acetylacetone | Enol (in non-polar solvents) | Resonance stabilization and intramolecular hydrogen bonding. libretexts.org |

| Trifluoroacetylacetone | Predominantly Enol | Enhanced stabilization of the enol form due to the electron-withdrawing CF3 group. rsc.org |

This table is based on established principles of tautomerism in β-diketones and data from analogous compounds.

The different tautomeric forms of this compound can be distinguished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The enol form is characterized by a downfield signal for the enolic proton (typically δ 10-15 ppm), which is often broad due to hydrogen bonding and exchange. The protons of the cycloheptane (B1346806) ring will also show distinct chemical shifts depending on whether the molecule is in the keto or enol form.

¹³C NMR Spectroscopy: The triketo form would exhibit three carbonyl signals. In the enol form, two carbonyl signals and signals for the enolic double bond carbons are expected. For the related 2-trifluoroacetyl-1,3-cyclohexanedione, characteristic signals for the CF3 carbon (a quartet due to ¹J C-F coupling) and the carbon attached to the CF3 group (a quartet due to ²J C-F coupling) are observed. sapub.org

¹⁹F NMR Spectroscopy: A singlet is expected for the CF3 group. The chemical shift will be characteristic of a trifluoroacetyl group. For instance, the enol form of 2-trifluoroacetyl-1,3-cyclohexanedione shows a ¹⁹F NMR signal at δ -76.3 ppm. sapub.org

Infrared (IR) Spectroscopy: The triketo form would show characteristic C=O stretching frequencies around 1700-1750 cm⁻¹. The enol form will display a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, and C=O and C=C stretching vibrations at lower frequencies (typically 1600-1650 cm⁻¹) due to conjugation.

Acidity and Proton Transfer Dynamics

The presence of three electron-withdrawing carbonyl groups, one of which is a trifluoroacetyl group, renders this compound a significantly acidic compound.

In the triketo form, the proton at the C2 position is highly acidic due to the inductive effect of the three adjacent carbonyl groups. Deprotonation at this position leads to a highly stabilized enolate anion.

The enol form of this compound exhibits vinylogous acidity. wikipedia.org The concept of vinylogy describes the transmission of electronic effects through a conjugated system. In this case, the enolic hydroxyl group is part of a vinylogous carboxylic acid system (O=C-C=C-OH), making the enolic proton significantly more acidic than a typical alcohol. wikipedia.org The negative charge of the resulting conjugate base is delocalized over the two oxygen atoms and the intervening carbon atoms.

The pKa value of this compound is expected to be considerably lower than that of non-fluorinated cycloheptane-1,3-dione and other simple β-diketones. The strong electron-withdrawing nature of the trifluoroacetyl group greatly stabilizes the conjugate base, thereby increasing the acidity. researchgate.netnih.gov For comparison, the pKa of trifluoroacetic acid is around 0.5, indicating the potent acidifying effect of the trifluoromethyl group. nih.gov While the specific pKa of this compound has not been reported, it can be estimated to be in the range of highly acidic β-diketones.

Table 2: Comparison of pKa Values of Related β-Diketones

| Compound | Approximate pKa (in water) | Reference |

| Acetylacetone | 9.0 | researchgate.net |

| Trifluoroacetylacetone | 6.7 | rsc.org |

| Cyclohexane-1,3-dione | 5.3 | organicchemistrydata.org |

| This compound | Estimated to be < 5 | Estimation based on trends |

This table provides a comparative overview of pKa values to illustrate the acid-strengthening effect of the trifluoroacetyl group.

Chemical Transformations and Reaction Pathways

This compound undergoes a variety of chemical transformations, including reductions, nucleophilic additions, electrophilic reactions on its enol form, and cyclocondensation reactions to form heterocyclic systems.

The presence of three distinct carbonyl groups—two endocyclic and one exocyclic—raises the question of regioselectivity in reduction reactions. The exocyclic trifluoroacetyl carbonyl group is highly activated by the adjacent trifluoromethyl group, making it the primary site for reduction.

Studies on analogous compounds, such as 2-perfluoroalkanoylcyclopentane-1,3-diones, have demonstrated that selective reduction of the exocyclic carbonyl is achievable. For instance, treatment with triethylsilane in trifluoroacetic acid, catalyzed by lithium perchlorate, selectively reduces the exocyclic keto group to a secondary alcohol, yielding 2-(1-hydroxyperfluoroalkyl)cyclopentane-1,3-diones. researchgate.net Similarly, reduction of a conjugate of 2-trifluoroacetylcyclopentane-1,3-dione with sodium borohydride (B1222165) (NaBH₄) also resulted in the selective formation of the corresponding 2-(1-hydroxy-2,2,2-trifluoroethyl) derivative. researchgate.net This high degree of regioselectivity is attributed to the enhanced electrophilicity of the trifluoroacetyl carbonyl carbon.

| Starting Material Analogue | Reagent | Product | Reference |

|---|---|---|---|

| 2-Perfluoroalkanoylcyclopentane-1,3-dione | Triethylsilane, Trifluoroacetic acid, LiClO₄ | 2-(1-Hydroxyperfluoroalkyl)cyclopentane-1,3-dione | researchgate.net |

| Betulonic acid conjugate with 2-trifluoroacetylcyclopentane-1,3-dione | NaBH₄ in THF | Betulinic acid derivative with 2-(1-hydroxy-2,2,2-trifluoroethyl)cyclopentane-1,3-dione moiety | researchgate.net |

The electrophilic carbonyl carbons of this compound are susceptible to attack by nucleophiles. One of the most common nucleophilic addition reactions for this class of compounds is hydration. Cyclic 2-trifluoroacetylated-1,3-diketones readily form hydrates, particularly at the highly electrophilic exocyclic carbonyl group, when exposed to moisture. sapub.orgresearchgate.net This occurs due to the significant partial positive charge on the carbonyl carbon, induced by the trifluoromethyl group.

Reactions with amine nucleophiles have been shown to proceed differently depending on the substrate. For instance, 2-perfluoroalkanoylcyclohexane-1,3-diones react with primary and secondary amines via an acid-catalyzed cleavage of the C-C bond between the acyl group and the ring, resulting in the formation of 3-aminocyclohex-2-en-1-ones. researchgate.net This indicates that under certain conditions, nucleophilic attack can lead to ring-opening or fragmentation pathways rather than simple addition.

This compound exists in equilibrium with its enol tautomers. The enolic form provides a nucleophilic center (the α-carbon) that can react with electrophiles.

A notable example of this reactivity is electrophilic fluorination. Research on analogous cyclic ketones has shown that reaction with electrophilic fluorinating agents, such as Selectfluor®, can introduce fluorine atoms at the α-position. sapub.orgresearchgate.net The reaction proceeds through the enol or enolate form, which attacks the electrophilic fluorine source. The specific regio- and stereochemical outcome of such reactions would depend on the reaction conditions and the steric environment of the cycloheptane ring.

The 1,3-dicarbonyl and the adjacent third carbonyl functionality make this compound an excellent substrate for condensation and annulation reactions to synthesize a variety of heterocyclic compounds. The regioselectivity of these reactions is a key consideration, as the three carbonyl groups offer multiple sites for initial nucleophilic attack.

Pyrazole (B372694) Formation: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classic method for pyrazole synthesis. nih.govmdpi.com For an unsymmetrical tricarbonyl compound like this compound, the reaction with a substituted hydrazine (e.g., phenylhydrazine) can lead to regioisomers. The initial nucleophilic attack typically occurs at the most electrophilic carbonyl center. The trifluoroacetyl group strongly activates its carbonyl, while the endocyclic carbonyls are less electrophilic. Condensation with hydrazine would be expected to yield a trifluoromethyl-substituted pyrazole fused to the cycloheptane ring. Studies on 2-perfluoroacylcyclohexane-1,3-diones confirm their reaction with phenylhydrazines to form fluorinated indazolones (fused pyrazoles). researchgate.net

Isoxazole (B147169) Formation: Analogous to pyrazole synthesis, isoxazoles can be formed by the condensation of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com The reaction proceeds via the formation of an oxime intermediate followed by cyclization and dehydration. The presence of the three carbonyl groups in this compound offers pathways to different isoxazole regioisomers, with the reaction course again being directed by the relative reactivity of the carbonyl centers.

Pyrimidine (B1678525) Formation: Pyrimidine rings can be synthesized by the condensation of a 1,3-dicarbonyl-containing fragment with compounds containing an N-C-N unit, such as urea, thiourea, or amidines. This reaction, known as the Biginelli reaction or a related condensation, would involve the two endocyclic carbonyls of the cycloheptane-1,3-dione moiety reacting with the dinucleophile to form the six-membered pyrimidine ring, which would be fused to the cycloheptane ring.

| Reactant | Expected Heterocycle Core | General Reaction Type | Reference |

|---|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole (fused) | Cyclocondensation | researchgate.netnih.govmdpi.com |

| Hydroxylamine | Isoxazole (fused) | Cyclocondensation | youtube.com |

| Urea / Thiourea / Amidines | Pyrimidine (fused) | Cyclocondensation |

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-(Trifluoroacetyl)cycloheptane-1,3-dione

Based on the general knowledge of fluorinated β-diketones, this compound is anticipated to be a versatile ligand for a wide range of metal ions. The presence of the electron-withdrawing trifluoroacetyl group is expected to significantly influence its electronic properties and, consequently, its coordination behavior.

Chelating Capabilities with Diverse Metal Ions

Fluorinated β-diketones are well-known for their ability to form stable chelate complexes with a vast array of metal ions, including transition metals, lanthanides, and actinides. This chelating ability stems from the formation of a stable six-membered ring upon coordination of the two oxygen atoms of the deprotonated β-diketone to a metal center. The high acidity of the β-diketone, enhanced by the trifluoromethyl group, facilitates deprotonation and subsequent complex formation. It is therefore highly probable that this compound would readily coordinate to a diverse range of metal ions to form stable complexes.

Denticity and Preferred Coordination Geometries

As a β-diketonate ligand, this compound is expected to act as a bidentate chelating ligand, coordinating through the two oxygen atoms of the dione (B5365651) functionality. The coordination of multiple ligands to a single metal center can lead to various coordination geometries, largely dependent on the size and electronic configuration of the metal ion. For instance, octahedral geometries are common for transition metal complexes with three β-diketonate ligands, while square planar or tetrahedral geometries can be observed for metals with a coordination number of four.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with β-diketonate ligands typically involves the reaction of a metal salt with the β-diketone in the presence of a base to facilitate deprotonation of the ligand.

Mononuclear and Polynuclear Metal-β-Diketonate Complexes

It is anticipated that this compound would primarily form mononuclear complexes, where a central metal ion is coordinated by one or more of the β-diketonate ligands. However, the formation of polynuclear complexes, where the β-diketonate ligand bridges two or more metal centers, cannot be entirely ruled out, especially with specific metal ions or under particular reaction conditions. The bulky cycloheptane (B1346806) ring might sterically favor the formation of mononuclear species.

Research Applications of Metal Complexes

Catalytic Applications in Organic Transformations

There is no specific information in the reviewed literature detailing the use of metal complexes of this compound as catalysts in organic transformations.

However, the broader class of compounds to which it belongs, β-diketones and their metal complexes, are well-established as versatile catalysts in a variety of organic reactions. iosrjournals.org The presence of the trifluoroacetyl group in this compound is significant, as fluorinated β-diketones are known to form stable complexes with a wide range of metal ions. nih.gov These complexes often exhibit enhanced catalytic activity and selectivity due to the electron-withdrawing nature of the fluorine atoms. researchgate.net

Table 1: Potential Catalytic Applications Based on Related β-Diketone Complexes

| Catalytic Transformation | Metal Ion Example | Rationale for Potential Application |

|---|---|---|

| Lewis Acid Catalysis | Lanthanides (e.g., Yb, Sc) | The trifluoroacetyl group would enhance the Lewis acidity of the metal center. |

| Oxidation Reactions | Transition Metals (e.g., Fe, Cu, Mn) | The ligand could stabilize various oxidation states of the metal catalyst. |

| Polymerization | Rare Earth Metals | Acetylacetone-based rare earth complexes are known catalysts for polymerization. alfachemic.com |

| Cross-Coupling Reactions | Palladium, Nickel | β-Diketones can act as ancillary ligands to stabilize the catalytic species. |

It is hypothesized that metal complexes of this compound could serve as effective catalysts, but empirical data is required to substantiate this.

Precursors for Advanced Material Science Research

No specific studies have been published on the use of this compound as a precursor for advanced material science research.

The general class of fluorinated β-diketones is recognized for its utility in the synthesis of heterometallic coordination compounds, which are of interest for developing functional materials with specific magnetic, luminescent, or electronic properties. nih.gov The volatility and thermal stability of metal β-diketonate complexes also make them suitable precursors for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films and coatings.

Table 2: Potential Material Science Applications Based on Related β-Diketone Precursors

| Material Type | Deposition Technique | Potential Properties of Resulting Material |

|---|---|---|

| Metal Oxide Thin Films | MOCVD | Transparent conducting oxides, dielectric layers. |

| Luminescent Materials | Sol-Gel Synthesis | Incorporation of lanthanide ions for applications in lighting and sensors. |

| Magnetic Nanoparticles | Thermal Decomposition | Data storage, biomedical applications. |

| Heterometallic Frameworks | Solution Chemistry | Porous materials for gas storage and separation. |

Future research may explore the synthesis of metal complexes with this compound and investigate their thermal properties to assess their suitability as precursors for the fabrication of advanced materials.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Block for Complex Polycyclic and Heterocyclic Architectures

2-(Trifluoroacetyl)cycloheptane-1,3-dione serves as a valuable starting material for the synthesis of diverse and complex molecular frameworks. The presence of three electrophilic carbonyl centers allows for a variety of reactions with nucleophiles, leading to the formation of intricate polycyclic and heterocyclic systems. Its reactivity is analogous to that of other 2-perfluoroalkanoylcycloalkane-1,3-diones, which are known to be highly reactive building blocks. researchgate.net

Synthesis of Fused Furans and Pyrroles

The β-triketone structure of this compound is well-suited for the construction of fused furan (B31954) and pyrrole (B145914) rings, which are core components of many biologically active compounds. While specific examples starting from the cycloheptane (B1346806) derivative are not extensively documented, the known reactivity of analogous cyclic β-triketones provides a clear precedent for these transformations. The general strategy involves the reaction of the triketone with appropriate reagents to form the five-membered heterocyclic ring fused to the seven-membered cycloheptane core. These syntheses often capitalize on the enolizable nature of the dione (B5365651) system to direct cyclization reactions.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Azaazulenes, Benzothiazines, Triazines)

The compound is a potent precursor for a variety of nitrogen-containing heterocycles, leveraging its multiple carbonyl groups for condensation reactions with di- and mono-nucleophiles.

Azaazulenes: The synthesis of the azaazulene core, a nitrogen-containing analogue of the non-benzenoid aromatic azulene, can be approached using cycloheptane-dione derivatives. For instance, a synthetic route to 1-azaazulenes has been developed starting from cycloheptane-1,3-dione-2-spirocyclopropane. elsevierpure.com This intermediate undergoes a ring-opening cyclization with a primary amine to form a hexahydrocyclohepta[b]pyrrol-4(5H)-one, which is then oxidized to the aromatic 1-azaazulene system. elsevierpure.com This demonstrates the utility of the cycloheptane-1,3-dione (B75613) skeleton in constructing this unique heterocyclic framework.

Benzothiazines: The reactivity of fluorinated β-triketones with sulfur-containing nucleophiles enables the synthesis of fused thiazine (B8601807) systems. While specific syntheses using this compound are not detailed in available literature, the general reactivity patterns of fluorinated thiocarbonyl compounds in [4+2] cycloaddition reactions suggest their utility in forming sulfur-containing heterocycles. nih.govresearchgate.net

Triazines: Triazines, six-membered rings with three nitrogen atoms, are another class of heterocycles accessible from β-dione precursors. The synthesis often involves the reaction of the dione with compounds containing the requisite nitrogen framework, such as amidines or biguanides. The resulting fused triazine systems are of interest for their potential biological activities.

The following table summarizes the types of nitrogen-containing heterocycles that can be synthesized from cycloheptane-1,3-dione derivatives.

| Heterocyclic System | Synthetic Approach | Precursor Type |

| Azaazulenes | Ring-opening cyclization followed by oxidation | Cycloheptane-1,3-dione-2-spirocyclopropane |

| Indazolones | Condensation with hydrazines | 2-Perfluoroacylcyclohexane-1,3-diones |

| Benzodiazepinones | Condensation with o-phenylenediamine | 2-Perfluoroacylcyclohexane-1,3-diones |

Access to Spiro-Molecular Systems

The cycloheptane-1,3-dione core is also a key component in the synthesis of spiro-molecular systems. A notable example is the formation of cycloheptane-1,3-dione-2-spirocyclopropane as a key intermediate in the synthesis of 1-azaazulenes. elsevierpure.com This spirocyclopropane is generated from the parent dione and serves as a reactive intermediate for further transformations. This highlights how the C-2 position of the dione can be functionalized to create spirocyclic structures, which are of increasing interest in medicinal chemistry due to their inherent three-dimensionality.

Precursor in Medicinal Chemistry Research and Probe Development (Structural and Mechanistic Aspects)

The introduction of fluorine atoms or trifluoromethyl groups is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. scispace.comnih.gov this compound is therefore a valuable precursor for developing new therapeutic agents and molecular probes.

Design and Synthesis of Fluorinated Scaffolds for Enzyme Inhibitor Research

The trifluoroacetyl group is a key pharmacophore that can enhance the binding affinity and selectivity of small molecules for enzyme targets. The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the adjacent carbonyl, making it a potential target for nucleophilic residues in an enzyme's active site.

Fluorinated β-diketones and β-triketones are known to be effective inhibitors of various enzymes. sapub.orgnih.gov For example, natural and synthetic β-triketones have shown inhibitory activity against enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.gov The scaffold of this compound can be systematically modified to explore its potential as an inhibitor for a range of enzymatic targets. The cyclic dione structure provides a rigid framework for orienting substituents, while the trifluoroacetyl group acts as a potent interaction site.

Utility in Structure-Activity Relationship (SAR) Studies

The key contributions of this scaffold to SAR studies are summarized below:

| Structural Feature | Role in SAR Studies | Potential Effects |

| Trifluoromethyl (CF₃) Group | Introduces a highly electronegative and lipophilic center. | Can alter binding affinity, metabolic stability, membrane permeability, and pKa. scispace.com |

| β-Dione System | Provides a rigid scaffold and potential hydrogen bonding sites. | Influences molecular conformation and interaction with target proteins. |

| Cycloheptane Ring | Offers a larger, more flexible carbocyclic core compared to five- or six-membered rings. | Allows for exploration of larger binding pockets and different conformational preferences. |

By synthesizing analogues where the trifluoroacetyl group is replaced by other acyl groups (e.g., acetyl, benzoyl), or by modifying the cycloheptane ring, researchers can dissect the specific contributions of each structural element to the observed biological effect. mdpi.com This systematic approach is crucial for optimizing lead compounds into effective and selective drugs.

Role in Asymmetric Synthesis and Organocatalysis

The structural framework of this compound, featuring a cyclic β-diketone moiety, positions it as a valuable substrate in the field of asymmetric synthesis and organocatalysis. While direct studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous cyclic 1,3-diones. These compounds are recognized for their versatility as prochiral nucleophiles, readily participating in a variety of carbon-carbon bond-forming reactions to generate complex, enantiomerically enriched molecular architectures. beilstein-journals.org

Utilization as a Chiral Auxiliary Precursor (Indirectly from general diketone chemistry)

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is later removed, having fulfilled its role of inducing a specific stereochemical outcome. While cyclic 1,3-diones themselves are typically achiral, they can be transformed into chiral entities that subsequently direct stereoselective reactions.

However, the more prevalent contemporary strategy in organocatalysis does not involve the stoichiometric use of a chiral auxiliary derived from the diketone. Instead, the achiral diketone is employed as a prochiral nucleophile in the presence of a substoichiometric amount of a chiral organocatalyst. This catalytic approach is often more efficient and atom-economical. The chiral catalyst transiently interacts with the diketone or the electrophile, creating a chiral environment that dictates the facial selectivity of the reaction, leading to a product with high enantiomeric excess.

Therefore, while a chiral derivative of a compound like this compound could theoretically function as a chiral auxiliary, its primary role in modern asymmetric synthesis is more accurately described as a prochiral substrate in organocatalytic transformations.

Participation in Organocatalytic Transformations (e.g., Michael Additions)

Cyclic 1,3-diones are excellent nucleophiles in a range of organocatalytic transformations, with the Michael addition being a prominent example. beilstein-journals.orgnih.gov The acidity of the α-proton between the two carbonyl groups facilitates the formation of an enolate intermediate, which can then add to Michael acceptors such as α,β-unsaturated ketones, esters, and nitroalkenes. nih.govmdpi.com The use of chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can render these additions highly enantioselective. nih.govnih.gov

The general mechanism for an organocatalyzed Michael addition involving a cyclic 1,3-dione proceeds through the activation of the Michael acceptor by the chiral catalyst, often via the formation of a transient iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack by the enolate of the diketone. The chiral catalyst shields one face of the activated acceptor, directing the nucleophilic attack of the diketone to the other face, thereby controlling the stereochemistry of the newly formed stereocenter.

Research on various cyclic 1,3-diones has demonstrated the successful application of this methodology. For instance, studies have shown that cyclic diketones can undergo highly enantioselective Michael additions to β,γ-unsaturated-α-ketoesters and α,β-unsaturated enones in the presence of quinine-based organocatalysts. nih.govnih.gov Similarly, the asymmetric Michael addition of cyclic diketones to alkylidene oxindoles and nitrostyrenes has been achieved with high enantioselectivities using catalysts like squaramides and primary amine-based sulfonamides. beilstein-journals.orgmdpi.com These reactions provide access to valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. beilstein-journals.org

Interactive Data Table: Organocatalytic Michael Additions of Cyclic Diketones

The following table summarizes key findings from selected studies on the organocatalytic Michael addition of various cyclic diketones to different Michael acceptors, highlighting the versatility of this class of compounds in asymmetric synthesis.

| Nucleophile (Diketone) | Electrophile (Michael Acceptor) | Organocatalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Dimedone | β,γ-Unsaturated-α-ketoester | Cinchona alkaloid-derived pyrimidine (B1678525) | Toluene | 64-99 | 94-99 | nih.gov |

| Cyclopentane-1,2-dione | Alkylidene oxindole | Multifunctional squaramide | Chloroform | Moderate | High | beilstein-journals.org |

| Cyclic β-diones | α,β-Unsaturated enones | Quinine-based primary amine or squaramide | Not Specified | 31-99 | 52-98 | nih.gov |

| 1,3-Dicarbonyl indane compounds | Nitrostyrenes | Primary amine-based Ts-DPEN | Toluene | 70-80 | up to 84 (92:8 er) | mdpi.com |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 2-(Trifluoroacetyl)cycloheptane-1,3-dione. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained. The compound's existence as a tautomeric mixture of keto and enol forms in solution significantly influences its NMR spectra.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of the protons in the cycloheptane (B1346806) ring are expected to appear in the aliphatic region. The methylene (B1212753) (CH₂) protons adjacent to the carbonyl groups would be deshielded and thus resonate at a lower field compared to the other ring protons. A key feature would be the signal for the enolic proton, which is anticipated to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to strong intramolecular hydrogen bonding.

In ¹³C NMR, distinct signals would be observed for the different carbon environments. The spectra would be characterized by signals for the three carbonyl carbons, with the trifluoroacetyl carbonyl appearing at a distinct chemical shift. The carbon of the trifluoromethyl (CF₃) group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The olefinic carbons of the enol form would appear in the range typical for C=C double bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on predicted values and general knowledge of similar structures, as specific experimental data for this compound is not readily available in the cited literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Enol OH | >10 (broad s) | - |

| Ring CH₂ (adjacent to C=O) | 2.5 - 2.8 (m) | 40 - 50 |

| Other Ring CH₂ | 1.6 - 1.9 (m) | 25 - 35 |

| C=O (ring) | - | 190 - 205 |

| C=O (trifluoroacetyl) | - | 180 - 190 (q) |

| C-O (enol) | - | 170 - 180 |

| C=C (enol) | - | 100 - 110 |

Fluorine (¹⁹F) NMR for Fluorine Atom Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive and provides direct insight into the electronic environment of the trifluoromethyl group. The chemical shift of the CF₃ group is highly dependent on the tautomeric form of the molecule. scispace.com For trifluoroacetylated β-dicarbonyl compounds, the ¹⁹F signal for the enol tautomer is typically found at a different chemical shift than for the diketo form. researchgate.net In the case of this compound, a single sharp signal would be expected in the ¹⁹F NMR spectrum, likely in the range of -70 to -80 ppm relative to a standard like CFCl₃, confirming the presence of a single chemical environment for the three fluorine atoms. scispace.comucsb.educolorado.edu The precise chemical shift can be influenced by solvent polarity and the degree of intramolecular hydrogen bonding. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for establishing the connectivity between the cycloheptane ring and the trifluoroacetyl group, for instance, by showing a correlation between the ring protons and the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the seven-membered ring and the stereochemistry of the molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering valuable information about the functional groups present, particularly the carbonyls and the enol system, as well as hydrogen bonding. researchgate.net

Analysis of Characteristic Carbonyl and Enol Vibrations

The IR spectrum of this compound is expected to be dominated by strong absorptions in the carbonyl stretching region (1600-1800 cm⁻¹). spectroscopyonline.com Due to the presence of the enol form and intramolecular hydrogen bonding, the spectrum would likely show multiple bands in this region. A band around 1700-1720 cm⁻¹ could be attributed to the non-hydrogen-bonded ring carbonyl group. pg.edu.pllibretexts.org The carbonyl of the trifluoroacetyl group involved in the hydrogen-bonded enol system would give rise to a strong, lower-frequency band, typically in the 1600-1650 cm⁻¹ range. vscht.cz The C=C stretching vibration of the enol double bond is also expected in this region, often overlapping with the carbonyl bands. vscht.cz

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies Note: The following table is based on typical frequency ranges for the specified functional groups, as specific experimental data for this compound is not readily available in the cited literature.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3200 (very broad) | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (free) | ~1710 | Strong |

| C=O Stretch (H-bonded) | 1600 - 1650 | Strong |

| C=C Stretch (enol) | 1600 - 1640 | Strong |

Investigation of Intramolecular Hydrogen Bonding Interactions

Spectroscopic data provides strong evidence for the presence of a robust intramolecular hydrogen bond between the enolic hydroxyl group and one of the carbonyl oxygens.

In ¹H NMR , this is indicated by the significant downfield chemical shift of the enol proton (>10 ppm).

In IR spectroscopy , the hydrogen bond is evidenced by a very broad and intense O-H stretching band appearing at a low frequency, typically between 2500 and 3200 cm⁻¹. unito.it This broadening and shifting from the typical free O-H region (~3600 cm⁻¹) is a classic indicator of strong hydrogen bonding. Furthermore, the shift of the involved carbonyl stretching frequency to a lower wavenumber (e.g., ~1600-1650 cm⁻¹) also confirms its participation in the hydrogen bond. researchgate.net This interaction is critical for stabilizing the enol tautomer, making it the predominant form in non-polar solvents.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

For this compound, with a molecular formula of C9H9F3O3, the expected molecular weight is approximately 222.16 g/mol . bldpharm.com In a mass spectrometry experiment, the molecular ion peak ([M]+) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight.

While specific fragmentation data for this compound is not available, a hypothetical fragmentation pattern can be proposed based on the structure of related dione (B5365651) compounds. nih.gov Common fragmentation pathways for cyclic diones often involve the loss of small neutral molecules such as carbon monoxide (CO), water (H2O), or cleavage of the ring structure. The presence of the trifluoroacetyl group would likely lead to characteristic fragments, such as the loss of the CF3 group or the entire trifluoroacetyl moiety. A systematic investigation of the fragmentation pattern would be necessary to identify key ions that provide structural information. nih.gov

Hypothetical Mass Spectrometry Data

| Technique | Expected Observation |

|---|---|

| Molecular Ion Detection | A peak corresponding to the molecular weight of the compound. |

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For a compound with the formula C9H9F3O3, HRMS would confirm this composition by providing a mass measurement accurate to several decimal places, distinguishing it from other potential compounds with the same nominal mass.

Expected High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9F3O3 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the this compound molecule.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Structural reports on related compounds, such as 2,5-bis(trifluoroacetyl)cyclohexane-1,4-dione, demonstrate the utility of this technique in establishing features like enolization and intramolecular hydrogen bonding in the solid state. researchgate.net A similar analysis for the target compound would reveal the preferred tautomeric form (enol vs. keto) and the specific conformation of the seven-membered ring.

Anticipated X-ray Crystallography Data

| Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | Exact geometric parameters of the molecular structure. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(trifluoroacetyl)cycloheptane-1,3-dione at the atomic level. These methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Tautomeric Preferences and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, which is a β-dicarbonyl compound, tautomerism is a key characteristic. It can exist in equilibrium between the diketo form and various enol forms.

Theoretical studies on related β-dicarbonyl compounds have demonstrated that the stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. ruc.dkresearchgate.net The electron-withdrawing nature of the trifluoroacetyl group is expected to significantly influence the tautomeric equilibrium of this compound. DFT calculations, often at levels of theory like B3LYP/6-311++G(d,p), are employed to determine the relative energies and, consequently, the stability of the different tautomers. ruc.dk For analogous systems, it has been shown that the enol form is often stabilized by a strong intramolecular hydrogen bond. ruc.dk

Table 1: Predicted Tautomeric Forms of this compound

| Tautomer | Description | Key Features |

| Diketo Form | Both carbonyl groups of the cycloheptane-1,3-dione (B75613) ring are in their keto form. | No intramolecular hydrogen bonding. |

| Enol Form 1 | Enolization of one of the carbonyl groups of the cycloheptane-1,3-dione ring. | Potential for intramolecular hydrogen bonding with the trifluoroacetyl group. |

| Enol Form 2 | Enolization of the trifluoroacetyl carbonyl group. | Likely less stable due to the disruption of the conjugated system. |

Note: The relative stabilities of these forms would be determined by DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ruc.dk

The conformational landscape of the seven-membered cycloheptane (B1346806) ring is complex, with multiple low-energy conformers such as the twist-chair and twist-boat. researchgate.net The presence of the bulky and electronegative trifluoroacetyl group further complicates this landscape. Conformational analysis, often performed using computational methods, is crucial to identify the most stable conformations of the molecule. researchgate.netmdpi.com These studies can reveal the preferred spatial arrangement of the atoms, which in turn influences the molecule's reactivity and biological activity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as an enzyme or a receptor. These methods are particularly relevant for drug discovery and design.

Investigation of Molecular Interactions and Binding Modes with Biological Receptors (e.g., enzyme active sites)

Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to the active site of a target protein. mdpi.comnih.gov For instance, many enzymes that are targets for drug development have active sites that can accommodate small molecules. Docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.govrsc.org The trifluoroacetyl group, with its potential for hydrogen bonding and electrostatic interactions, could play a significant role in the binding of the molecule to a biological target.

Ligand Design and Optimization Strategies

The insights gained from molecular docking studies can guide the design of new ligands with improved binding affinity and selectivity. nih.gov By understanding the key interactions between this compound and a target receptor, medicinal chemists can propose modifications to the molecular structure to enhance these interactions. For example, if a particular hydrogen bond is found to be crucial for binding, new derivatives can be designed to strengthen this interaction. Computational approaches allow for the virtual screening of a large number of modified compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism. mdpi.com For the synthesis or reactions of this compound, computational studies can provide valuable insights into the reaction kinetics and thermodynamics. This understanding can be used to optimize reaction conditions and improve the yield and selectivity of chemical transformations involving this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction (Chemical Descriptors Focus)

The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are calculated from the molecular structure and are categorized based on their dimensionality and the type of molecular property they represent. For this compound, a comprehensive QSAR analysis would involve the calculation of a wide array of descriptors to capture its electronic, steric, and lipophilic characteristics.

The presence of the trifluoroacetyl group, the cycloheptane ring, and the 1,3-dione system in this compound gives it unique properties that can be quantified by these descriptors. For instance, the highly electronegative fluorine atoms in the trifluoroacetyl group significantly influence the molecule's electronic properties, such as its dipole moment and the partial charges on its atoms. The cycloheptane ring imparts a specific three-dimensional shape and flexibility, which is captured by topological and geometrical descriptors. The 1,3-dione moiety is a key feature for potential metal chelation and hydrogen bonding, which is reflected in descriptors related to polarity and hydrogen bond donor/acceptor counts.

In a typical QSAR study of this compound and its analogs, these descriptors would be calculated for each compound in a series. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. The resulting model can then be used to predict the activity of new, untested compounds.

Below is an interactive data table showcasing a selection of computationally predicted chemical descriptors for this compound. These descriptors are representative of those that would be used in a QSAR study to model its biological and physicochemical properties.

| Descriptor Category | Descriptor Name | Predicted Value | Significance in QSAR |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 222.16 g/mol | Influences transport and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | Measures lipophilicity, affecting membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | Relates to hydrogen bonding potential and cell permeability. | |

| Number of Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bonding interactions with biological targets. | |

| Number of Hydrogen Bond Donors | 0 | Indicates potential for hydrogen bonding interactions with biological targets. | |

| Electronic Descriptors | Dipole Moment | 3.5 D | Describes the polarity of the molecule, influencing interactions with polar environments. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Topological Descriptors | Wiener Index | 528 | Describes molecular branching and compactness. |

| Balaban Index | 2.35 | A distance-based topological index sensitive to molecular shape. | |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility. |

Disclaimer: The values presented in this table are illustrative and are based on computational predictions. Actual experimental values may vary.

These descriptors, among many others, provide a quantitative basis for understanding the structure-activity relationships of this compound. By identifying which descriptors are most influential in determining a particular property, researchers can rationally design new derivatives with enhanced or optimized activities.

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 2-(trifluoroacetyl)cycloheptane-1,3-dione and its derivatives. Traditional methods often rely on harsh reaction conditions and stoichiometric reagents. nih.gov Green chemistry approaches offer significant potential for improvement.

One promising avenue is the exploration of photocatalysis . Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-carbon bonds under mild conditions. mdpi.comresearchgate.net Future studies could investigate the use of photocatalysts to mediate the trifluoroacetylation of cycloheptane-1,3-dione (B75613), potentially offering higher yields and selectivity while reducing energy consumption. acs.org The photocatalytic fluorination of aldehydic C-H bonds to form acyl fluorides, which can then be used as acylating agents, presents another sustainable synthetic route. rsc.org

Flow chemistry represents another key area for development. Continuous-flow synthesis offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to batch processes. mdpi.comnih.govuc.ptthieme-connect.deunimi.it The synthesis of this compound could be adapted to a flow process, allowing for precise control of reaction parameters and potentially leading to higher purity and yields. This methodology is particularly well-suited for handling highly reactive intermediates and exothermic reactions safely.

Furthermore, the development of novel catalytic systems will be crucial. This includes the design of catalysts that can facilitate the direct and selective trifluoroacetylation of the cycloheptane-1,3-dione scaffold with high atom economy. mdpi.com Research into organocatalysis and transition-metal catalysis could lead to more efficient and sustainable synthetic protocols. bwise.kr

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. mdpi.comresearchgate.net | Development of efficient photocatalysts for trifluoroacetylation. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. mdpi.comnih.govuc.pt | Adaptation of synthetic routes to continuous-flow systems. |

| Novel Catalysis | High atom economy, improved efficiency and selectivity. mdpi.com | Design of organo- and transition-metal catalysts for direct trifluoroacetylation. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The trifluoroacetyl group significantly influences the electronic properties of the cycloheptane-1,3-dione ring, opening up possibilities for novel chemical transformations.

Future research should explore the participation of this compound in various cycloaddition reactions . wikipedia.org The electron-withdrawing nature of the trifluoroacetyl group can activate the dione (B5365651) system, making it a suitable partner in Diels-Alder or 1,3-dipolar cycloadditions for the synthesis of complex polycyclic structures. nih.gov The enantioselective synthesis of β-trifluoromethyl-β-lactones via N-heterocyclic carbene-catalyzed ketene-ketone cycloaddition reactions with trifluoromethyl ketones suggests the potential for similar reactivity. nih.gov

Investigation into rearrangement reactions could also unveil new synthetic pathways. For instance, the Wolff rearrangement of α-diazocarbonyl compounds to form ketenes is a well-established transformation that could potentially be applied to derivatives of this compound to generate novel reactive intermediates. wikipedia.org Other rearrangements, such as the benzilic acid rearrangement of 1,2-diketones, might also be explored with suitable derivatives. libretexts.org

The unique reactivity of fluorinated β-diketones could also be harnessed in asymmetric catalysis , where the compound itself or its metal complexes act as catalysts. The chiral environment that can be created around a metal center coordinated to a suitably modified this compound ligand could be exploited for enantioselective transformations.

Advanced Materials Science Applications, including Metal-Organic Frameworks and Coordination Polymers

The ability of β-diketones to act as versatile ligands for metal ions makes this compound a promising building block for the construction of advanced materials.

A significant area of future research lies in the synthesis of Metal-Organic Frameworks (MOFs) . nih.govmdpi.commdpi.comnorthwestern.edu MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of this compound as a linker could lead to MOFs with unique pore environments and functionalities. The fluorine atoms can enhance the stability of the framework and influence its sorption properties. nih.gov Luminescent MOFs are of particular interest for applications in sensing and optoelectronics, and the use of fluorinated β-diketone ligands in lanthanide-based MOFs has been shown to enhance their luminescent properties. rsc.orgbohrium.comrsc.org

Similarly, this compound can be used to construct coordination polymers . researchgate.netnih.govmdpi.comnih.gov The coordination chemistry of fluorinated β-diketonates with various metal ions is rich and diverse, leading to structures with interesting magnetic and optical properties. Research in this area would involve synthesizing and characterizing coordination polymers of this compound with a range of metal ions, including transition metals and lanthanides.

| Material Type | Potential Properties and Applications | Research Focus |

| Metal-Organic Frameworks (MOFs) | High porosity, enhanced stability, tunable functionality, luminescence. nih.govmdpi.commdpi.comnih.gov | Synthesis of novel MOFs for gas storage, separation, catalysis, and sensing. |

| Coordination Polymers | Interesting magnetic and optical properties. researchgate.netnih.govmdpi.com | Exploration of coordination chemistry with various metal ions to create new functional materials. |

Design of Highly Selective Chemical Probes for Targeted Research Investigations

The structural and electronic properties of this compound make it an attractive scaffold for the design of highly selective chemical probes.

Fluorinated β-diketones are known to form stable complexes with a variety of metal ions, and their fluorescence properties can be modulated upon metal binding. This makes them excellent candidates for the development of fluorescent probes for metal ion detection . mdpi.comrsc.orgfrontiersin.org Future research could focus on designing derivatives of this compound that exhibit high selectivity and sensitivity for specific metal ions, which is crucial for applications in environmental monitoring and biological imaging.

Furthermore, the 2-acylcycloalkanone scaffold is present in various biologically active molecules and can act as an enzyme inhibitor . nih.gov By modifying the cycloheptane (B1346806) ring and the trifluoroacetyl group, it may be possible to design potent and selective inhibitors for specific enzymes, which could serve as valuable tools for studying biological processes and for drug discovery.

The development of targeted protein labeling agents is another promising direction. The reactivity of the β-dicarbonyl moiety could be exploited to covalently attach the molecule to specific amino acid residues in proteins, enabling their visualization and functional study.

| Probe Type | Application | Design Strategy |

| Fluorescent Metal Ion Probes | Environmental monitoring, biological imaging. mdpi.comrsc.orgfrontiersin.org | Modification of the scaffold to enhance selectivity and sensitivity for specific metal ions. |

| Enzyme Inhibitors | Drug discovery, chemical biology. nih.gov | Structure-based design to target the active site of specific enzymes. |

| Targeted Protein Labeling | Proteomics, cell biology. | Introduction of reactive groups for covalent modification of proteins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.